

# Quantitative Data on PKI-402

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: PKI-402

CAS No.: 1173204-81-3

Cat. No.: S548413

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The table below summarizes the primary **IC50 values** (the concentration needed to inhibit half of the enzyme's activity) and key chemical properties of **PKI-402**:

Target	IC50 (nM)	Note
PI3K $\alpha$	2 [1]	Also inhibits mutant forms (E542K, H1047R) with IC50 of 3 nM [1].
mTOR	3 [1]	Confirmed as a dual PI3K/mTOR inhibitor [2] [3].
PI3K $\beta$	7 [1]	
PI3K $\delta$	14 [1]	
PI3K $\gamma$	16 [1]	

Property	Description
Molecular Formula	C <sub>29</sub> H <sub>34</sub> N <sub>10</sub> O <sub>3</sub> [1] [4]
Molecular Weight	570.65 g/mol [1] [4]
CAS Number	1173204-81-3 [1] [4]
Mechanism	Potent, equipotent, reversible, and ATP-competitive class I PI3K inhibitor [4] [5]

## Experimental Protocols

### In Vitro Cell Proliferation Assay

This protocol is used to determine the growth inhibition of human tumor cell lines by **PKI-402** [5].

- **Cell Lines:** A diverse set of cell lines, including breast cancer (e.g., MDA-MB-361, MCF7), glioma (e.g., U87MG), non-small cell lung cancer (e.g., A549, NCI-H1975), and others (e.g., pancreatic, colon) [1] [5].
- **Assay Method:** **CellTiter 96 Aqueous non-radioactive cell proliferation assay**, a colorimetric method [5].
- **Procedure:**
  - Seed cells in 96-well plates, adjusting cell numbers based on growth characteristics.
  - Expose cells to **PKI-402** for **72 hours**. The compound is typically dissolved in DMSO and used at final concentrations up to  $\sim 3 \mu\text{M}$  [5].
  - After incubation, quantify the number of viable cells using a multilabel HTS counter (e.g., Victor2 V) [5].

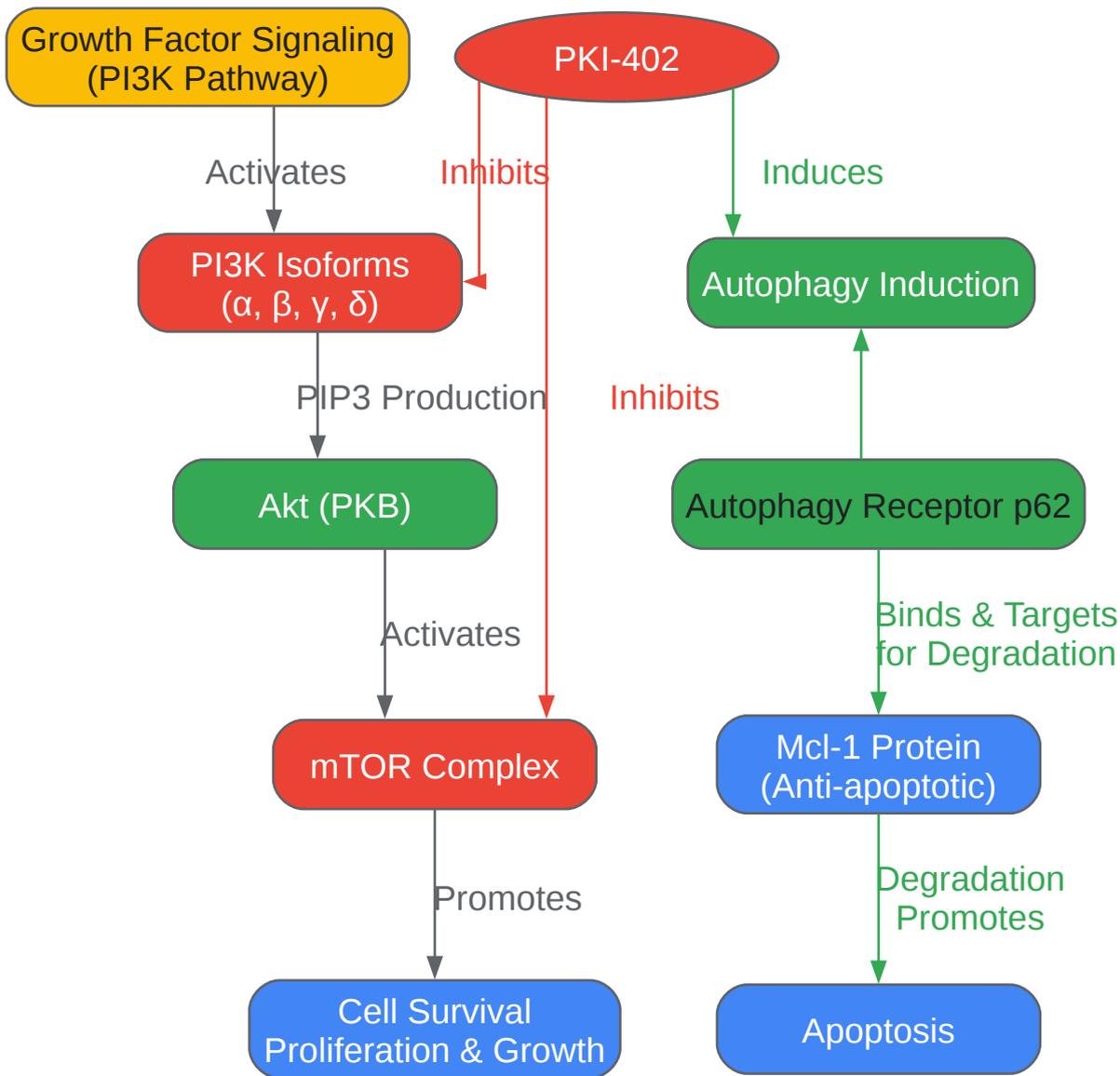
### In Vivo Xenograft Model Study

This protocol evaluates the antitumor efficacy of **PKI-402** in animal models [5].

- **Animal Model:** Female nude mice injected subcutaneously with human cancer cells (e.g., MDA-MB-361 for breast cancer, U87MG for glioma, A549 for NSCLC) [1] [5].
- **Formulation:** Dissolve **PKI-402** in **0.5% methylcellulose and 0.4% Tween-80** [5].
- **Dosage and Administration:**
  - **Dosage:** **40 mg/kg/day** [1]. Another study used 100 mg/kg/day to induce more pronounced effects [5].
  - **Route:** Administered via **intravenous (IV) injection** [1] [5].
  - **Schedule:** Often administered daily for five days [1].

## Signaling Pathway and Mechanism of Action

The following diagram illustrates the core signaling pathway targeted by **PKI-402** and its key mechanistic effects, particularly the induction of autophagy leading to Mcl-1 degradation [2] [3].



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**PKI-402** primarily acts by **inhibiting the PI3K/AKT/mTOR signaling pathway**, which is frequently mutated in cancers. Beyond suppressing proliferation signals, it uniquely triggers **autophagy-mediated degradation of the anti-apoptotic protein Mcl-1** via the autophagy receptor p62, shifting the balance toward cancer cell death [2] [3].

## Key Insights for Researchers

- **Therapeutic Potential:** **PKI-402** is effective against cancer cell lines with **PIK3CA mutations or PTEN loss** [1] [2]. It has shown efficacy in breast, glioma, pancreatic, and NSCLC models, with some

models showing tumor regression [1].

- **Combination Potential:** The unique mechanism of Mcl-1 degradation suggests potential for combination therapies with other agents that rely on apoptosis induction [2] [3].
- **Research Use:** **PKI-402** is currently for **research use only** and has not been approved for human consumption [4] [5].

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## References

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**Address:** Ontario, CA 91761, United States

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